A Comprehensive Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)boronic acid
A Comprehensive Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(1H-Pyrazol-1-yl)phenyl)boronic acid, bearing the CAS Number 628692-18-2 , is a heterocyclic organoboron compound of significant interest in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional architecture, featuring a nucleophilic pyrazole ring and a versatile boronic acid moiety, establishes it as a pivotal building block for the construction of complex molecular frameworks. This guide provides an in-depth exploration of its chemical properties, established and potential applications, and key synthetic considerations. Particular emphasis is placed on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. Safety protocols, based on analogous compounds, are also detailed to ensure responsible handling and application.
Introduction: The Strategic Value of Pyrazole-Containing Boronic Acids
The integration of nitrogen-containing heterocycles into molecular design is a foundational strategy in medicinal chemistry. The pyrazole motif, in particular, is a well-established pharmacophore known to enhance pharmacokinetic properties and facilitate crucial interactions with biological targets.[1] When coupled with a boronic acid group, the synthetic utility of the pyrazole scaffold is immensely amplified. Boronic acids are exceptionally versatile intermediates, most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
(2-(1H-Pyrazol-1-yl)phenyl)boronic acid embodies this dual functionality, making it an invaluable reagent for:
-
Pharmaceutical Research and Development: As a key building block for synthesizing potential drug candidates.[1][3]
-
Materials Science: In the creation of novel organic semiconductors, optoelectronic materials, and polymers.[1]
-
Agrochemical Synthesis: For the development of new pesticides and herbicides.[4]
This guide will now delve into the specific technical details of this important compound.
Physicochemical and Structural Data
A summary of the key identifiers and properties for (2-(1H-Pyrazol-1-yl)phenyl)boronic acid is presented below.
| Property | Data |
| CAS Number | 628692-18-2 |
| Molecular Formula | C₉H₉BN₂O₂ |
| Molecular Weight | 188.00 g/mol |
| Appearance | Typically an off-white to beige solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water. |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. Refrigeration (2-8°C) is recommended. The compound is hygroscopic and sensitive to air.[5] |
Synthesis Strategies: A Mechanistic Perspective
General Synthetic Workflow via Organolithium Intermediates
This approach is one of the most reliable for introducing a boronic acid group onto an aromatic ring.
Caption: General Synthesis Workflow
Step-by-Step Protocol (Illustrative):
-
Preparation of the Aryl Halide: The synthesis begins with the N-arylation of pyrazole with 1,2-dibromobenzene or 1-bromo-2-iodobenzene under standard conditions (e.g., copper or palladium catalysis) to yield 1-(2-bromophenyl)-1H-pyrazole.
-
Lithium-Halogen Exchange: The 1-(2-bromophenyl)-1H-pyrazole is dissolved in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., Argon, Nitrogen).
-
A strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is added dropwise. This initiates a lithium-halogen exchange, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions.
-
Electrophilic Trapping: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is then added to the reaction mixture. The nucleophilic carbon of the aryllithium species attacks the electrophilic boron atom.[7]
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolyzes the resulting boronate ester to afford the final product, (2-(1H-Pyrazol-1-yl)phenyl)boronic acid.
-
Purification: The crude product is then purified, typically by extraction and recrystallization or column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (2-(1H-Pyrazol-1-yl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals and functional materials.[2][8]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
Caption: Suzuki-Miyaura Catalytic Cycle
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Oxidative Addition: An active Palladium(0) complex reacts with an aryl or vinyl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.
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Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the (2-(1H-pyrazol-1-yl)phenyl) moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Experimental Protocol: A General Procedure
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and must be optimized for specific substrates.
Materials:
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(2-(1H-Pyrazol-1-yl)phenyl)boronic acid (1.2 - 1.5 equivalents)
-
Aryl Halide (Ar-X) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF, often with water)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide, (2-(1H-Pyrazol-1-yl)phenyl)boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent(s) via syringe.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
The pyrazole nitrogen in the boronic acid can sometimes interact with the palladium catalyst, potentially inhibiting the reaction. Careful selection of ligands and reaction conditions may be necessary to mitigate this effect.[8]
Safety and Handling
No dedicated Material Safety Data Sheet (MSDS) is available for (2-(1H-Pyrazol-1-yl)phenyl)boronic acid. Therefore, safety precautions must be based on data from structurally similar compounds, such as Phenylboronic Acid (CAS 98-80-6).[5][9][10][11]
Hazard Identification:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
| GHS Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.
Accidental Release Measures:
-
Use personal protective equipment. Avoid dust formation.[10]
-
Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[10]
Conclusion
(2-(1H-Pyrazol-1-yl)phenyl)boronic acid is a reagent of high strategic importance for synthetic and medicinal chemists. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling provides a direct route to novel biaryl compounds containing the valuable pyrazole pharmacophore. While specific synthetic and spectroscopic data are limited, its utility can be confidently inferred from the extensive chemistry of related pyrazole boronic acids. As research in drug discovery and materials science continues to advance, the demand for sophisticated building blocks like this will undoubtedly grow, further cementing its role as a key tool in modern chemical synthesis.
References
- The Chemistry of Pyrazole Boronic Acids: Applic
- 2-(1H-Pyrazol-1-yl)pyrimidine-5-boronic acid - MySkinRecipes. (URL: )
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])
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Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (URL: [Link])
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. (URL: [Link])
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Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (URL: [Link])
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
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Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])
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Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids - ResearchGate. (URL: [Link])
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (URL: [Link])
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (URL: [Link])
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Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives - PubMed. (URL: [Link])
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